2-chloro-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide
Description
Historical Context of Chloroacetamide Derivatives
Chloroacetamide derivatives have played a pivotal role in organic chemistry since the early 20th century, particularly in synthetic and medicinal applications. Their utility stems from the reactivity of the α-chloroamide group, which enables nucleophilic substitution and cyclization reactions. Early studies focused on their use as alkylating agents for modifying proteins and peptides, where chloroacetamide’s ability to selectively target cysteine residues via S~N~2 mechanisms was foundational. By the mid-20th century, chloroacetamides gained prominence in agrochemicals, serving as herbicides due to their inhibitory effects on lipid biosynthesis in plants. The structural versatility of these compounds, achieved through substitutions at the nitrogen or aromatic positions, allowed chemists to tailor their reactivity for diverse applications, from polymer stabilization to enzyme inhibition.
The evolution of chloroacetamide chemistry paralleled advancements in spectroscopic techniques. Nuclear magnetic resonance (NMR) and mass spectrometry enabled precise characterization of derivatives, including those with fluorinated aromatic substituents. This progress laid the groundwork for synthesizing complex analogs like 2-chloro-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide, which integrates halogenation and stereochemical features for targeted reactivity.
Structural Classification and Nomenclature
The compound This compound belongs to the α-haloamide family, characterized by a halogen atom adjacent to the carbonyl group. Its IUPAC name derives from the following structural components:
- Acetamide backbone : A two-carbon chain with a carbonyl group and amide functionality.
- Chloro substituent : A chlorine atom at the α-position (C2).
- N-methyl and N-[1-(4-fluorophenyl)ethyl] groups : Two distinct substituents on the nitrogen atom.
The systematic naming follows IUPAC priority rules, where the longest carbon chain (acetamide) forms the parent structure. Substituents are ordered alphabetically, with locants assigned to ensure unambiguous identification. The stereochemistry of the 1-(4-fluorophenyl)ethyl group is specified using Cahn-Ingold-Prelog notation, though the compound’s specific enantiomeric form requires experimental determination.
Physicochemical Significance of Fluorophenyl Substituents
The 4-fluorophenyl group confers unique electronic and steric properties to the molecule. Fluorine’s high electronegativity induces inductive effects, polarizing the aromatic ring and increasing its resistance to electrophilic substitution. This substituent also enhances lipid solubility, improving the compound’s bioavailability in nonpolar environments.
Impact on Molecular Properties:
- Electron Distribution :
- Thermal Stability :
- Crystal Packing :
Comparative studies of fluorophenyl vs. non-fluorinated analogs reveal distinct reactivity patterns. For example, fluorophenyl-containing chloroacetamides undergo slower hydrolysis in aqueous media, attributed to reduced nucleophilic attack at the α-carbon.
Historical Development of N-Methyl Substituted Acetamides in Chemical Research
N-methylation of acetamides has been a strategic modification to alter solubility, metabolic stability, and steric bulk. Early work in the 1950s demonstrated that N-methyl groups shield the amide bond from enzymatic degradation, prolonging the half-life of pharmaceutical agents. In synthetic chemistry, N-methylacetamides serve as intermediates in heterocycle formation, leveraging their ability to participate in cycloadditions and alkylation reactions.
Milestones in N-Methylacetamide Chemistry:
- 1950s–1960s : Identification of N-methylacetamide’s role in peptide bond mimicry, aiding studies of protein secondary structures.
- 1980s–1990s : Use of N-methyl-α-haloacetamides in Staudinger reactions to synthesize β-lactams.
- 2000s–Present : Application in organocatalysis, where N-methyl groups enhance enantioselectivity in asymmetric syntheses.
The incorporation of N-methyl and branched alkyl groups (e.g., 1-(4-fluorophenyl)ethyl) in this compound reflects modern efforts to balance reactivity and steric control. Such designs are critical for developing catalysts and bioactive molecules with precise target interactions.
Properties
IUPAC Name |
2-chloro-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO/c1-8(14(2)11(15)7-12)9-3-5-10(13)6-4-9/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHDTEQFSRLNFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)N(C)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is likely that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes.
Pharmacokinetics
These properties would greatly impact the bioavailability of the compound, determining how much of the compound reaches its targets in the body.
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of 2-chloro-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide. Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets and how stable it is in various environments.
Biochemical Analysis
Biochemical Properties
2-chloro-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with toll-like receptor 4 (TLR4), inhibiting its intracellular signaling and subsequently reducing cytokine production. This interaction suggests that this compound may have potential therapeutic applications in inflammatory diseases.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with TLR4 signaling pathways can lead to a decrease in the production of pro-inflammatory cytokines, thereby affecting immune responses. Additionally, it may impact other cellular processes such as apoptosis and cell proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of TLR4 signaling by binding to the receptor and preventing its activation. This inhibition leads to a reduction in the downstream signaling cascade, ultimately decreasing the expression of genes involved in inflammation. The compound’s ability to modulate gene expression highlights its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions. Its degradation and long-term effects on cellular function need further investigation. In vitro and in vivo studies are essential to understand the temporal dynamics of its activity and stability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reducing inflammation without causing significant toxicity. At higher doses, it may lead to adverse effects, including toxicity and disruption of normal cellular functions. Understanding the dosage-response relationship is crucial for determining the therapeutic window of this compound.
Metabolic Pathways
This compound is involved in specific metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s effects on metabolic flux and metabolite levels are areas of ongoing research. Identifying the metabolic pathways and their regulation can provide insights into the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution. Understanding these interactions can help elucidate its localization and accumulation in different cellular compartments and tissues.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Investigating its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Biological Activity
2-Chloro-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis and Structural Analysis
The synthesis of this compound involves several chemical reactions that lead to the formation of the desired acetamide structure. The compound has been characterized using techniques such as X-ray crystallography and Hirshfeld surface analysis, which provide insights into its molecular geometry and intermolecular interactions .
Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory activities. For instance, studies have shown that related phenylacetamides can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. The half-maximal inhibitory concentration (IC50) values for various derivatives indicate their potency in suppressing COX-2 activity, a key target for anti-inflammatory drugs .
The proposed mechanism of action for this compound involves its interaction with Toll-like receptor 4 (TLR4). By binding to TLR4, the compound inhibits its signaling pathway, leading to a decrease in pro-inflammatory cytokine production. This modulation of immune responses suggests potential therapeutic applications in conditions characterized by excessive inflammation .
Study on Anti-inflammatory Activity
In a specific study, derivatives of acetamides were evaluated for their anti-inflammatory effects using carrageenan-induced paw edema models in rats. The results demonstrated that certain derivatives exhibited superior anti-inflammatory activity compared to standard NSAIDs like diclofenac, with selectivity indexes indicating a favorable profile for COX-1/COX-2 inhibition .
Biochemical Analysis
Biochemical assays revealed that this compound significantly affects cellular processes by altering gene expression and metabolic pathways. The compound's ability to modulate signaling pathways associated with inflammation highlights its potential as a therapeutic agent .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Parameter | Value |
|---|---|
| Molecular Weight | 229.68 g/mol |
| IC50 against COX-2 | Varies (specific values not provided) |
| Mechanism of Action | TLR4 inhibition |
| Anti-inflammatory Model Used | Carrageenan-induced paw edema |
| Cellular Effects | Modulation of cytokine production |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₉H₈ClFNO₂
- Molecular Weight : 219.62 g/mol
- CAS Number : 153201-27-5
The compound features a chloro and fluorine substitution on the aromatic ring, which enhances its reactivity and potential for therapeutic applications.
Antitumor Activity
Recent studies have indicated that 2-chloro-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from cytotoxicity studies:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| HepG2 (Liver) | 0.62 | Induces apoptosis and G2/M phase arrest |
| MCF-7 (Breast) | 1.10 | Inhibits cell migration and colony formation |
| A549 (Lung) | 0.85 | Triggers caspase-dependent apoptosis |
These results suggest that the compound has significant potential as an anticancer agent, particularly against liver cancer.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Preliminary studies indicate that it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:
- COX-1 Inhibition : The compound showed promising results in inhibiting COX-1 activity, which is associated with inflammatory responses.
- COX-2 Inhibition : It exhibited selective inhibition of COX-2, a target for non-steroidal anti-inflammatory drugs (NSAIDs).
Case Study 1: Antitumor Efficacy in Rodent Models
In vivo studies conducted on rodent models demonstrated the efficacy of the compound in reducing tumor size significantly compared to control groups. The administration resulted in a marked decrease in tumor volume, indicating its potential as an effective anticancer agent.
Case Study 2: Safety Profile Assessment
Toxicity assessments revealed manageable side effects at therapeutic doses, suggesting a favorable safety profile for potential clinical applications. This is crucial for advancing the compound into further clinical trials.
Comparison with Similar Compounds
Aromatic Ring Substitutions
- Fluorine vs. Chlorine : The 4-fluorophenyl group in the target compound offers moderate electronegativity and metabolic resistance compared to the 3,4-dichlorophenyl analog, which exhibits higher reactivity and toxicity due to increased halogen content .
- Sulfamoyl vs. Fluorine : The sulfamoyl group in C₈H₇ClN₂O₃S introduces hydrogen-bonding capacity, enhancing solubility and antimicrobial properties .
Alkyl Chain Modifications
- Ethyl vs. Pyrazole Linkers : The pyrazole-containing analog (C₁₂H₉Cl₂N₃O) introduces a planar heterocycle, favoring π-π stacking interactions in enzyme binding pockets .
Research Findings
Crystallographic Behavior :
- Compounds like 2-chloro-N-(4-fluorophenyl)acetamide exhibit intramolecular C–H···O hydrogen bonds, forming six-membered rings that stabilize crystal packing . In contrast, bulkier analogs (e.g., 3,4-dichlorophenyl derivatives) show reduced crystallinity due to steric hindrance .
Biological Activity :
- Pyrazole-containing chloroacetamides demonstrate inhibitory activity against kinases (IC₅₀: 0.2–5 µM) due to their heterocyclic cores .
- Sulfamoyl derivatives exhibit broad-spectrum antibacterial activity (MIC: 4–16 µg/mL against S. aureus and E. coli), attributed to sulfonamide-mediated enzyme inhibition .
Synthetic Utility: The ethyl-N-methyl group in the target compound enhances steric protection of the acetamide carbonyl, reducing hydrolysis rates compared to non-methylated analogs .
Preparation Methods
Amide Bond Formation via Acyl Chloride and Amines
One common approach involves reacting 2-chloroacetyl chloride or a related derivative with the amine precursor 1-(4-fluorophenyl)ethylamine or its substituted variants.
Procedure Example :
In a nitrogen atmosphere, 4-fluoro-N-isopropylbenzenamine (a structural analogue) is dissolved in acetonitrile. Triethylamine is added as a base, followed by 2-(methylthio)acetyl chloride at low temperature (around 0°C to room temperature). The mixture is stirred for several hours (e.g., 5 h) to form the corresponding amide intermediate. The product is then extracted with organic solvents, dried, and purified by crystallization or chromatography.Oxidation Step :
The methylthio group in intermediates can be oxidized to the corresponding sulfoxide or sulfone using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at low temperature, further refining the compound for subsequent transformations.
Use of N,N-Dimethylformamide Dimethyl Acetal (NNDMF-DMA)
Another method involves the reaction of a precursor compound with an excess of NNDMF-DMA under reflux in the presence of non-polar aromatic solvents (e.g., toluene, xylenes) at 70–90 °C, followed by the addition of non-polar aliphatic solvents like n-hexane or cyclohexane. The reaction mixture is then cooled, extracted, and crystallized to obtain the desired amide compound with high yield (up to 91%).
| Parameter | Range/Details |
|---|---|
| Molar ratio (NNDMF-DMA:precursor) | 1.5 to 2.5 mol per mol precursor |
| Temperature | 70–90 °C (reflux) |
| Solvents (aromatic) | Toluene, o-xylene, m-xylene, p-xylene, ethylbenzene, styrene, cumene, mixtures |
| Solvents (aliphatic) | n-Hexane, n-heptane, n-octane, cyclohexane, methylcyclohexane, mixtures |
| Reaction time | ~15 hours stirring after cooling to 30 °C |
| Yield | ~91% |
Multi-Step Synthesis via Carbamoyl Intermediates
For compounds closely related structurally, such as 2-chloro-N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)acetamide, synthesis involves multi-step reactions including:
- Formation of amide bonds via reaction of amines with chloroacetyl derivatives.
- Introduction of fluorophenyl groups through nucleophilic substitution or coupling reactions.
- Purification by crystallization or chromatography.
| Method | Key Reagents/Conditions | Solvents | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Reaction with NNDMF-DMA | Excess NNDMF-DMA, precursor compound | Aromatic (toluene, xylenes), aliphatic (hexane, cyclohexane) | 70–90 °C reflux | ~15 h stirring | 91 | High yield, crystallization purification |
| Acyl chloride + amine | 2-(methylthio)acetyl chloride, 4-fluoro-N-isopropylbenzenamine, triethylamine | Acetonitrile, dichloromethane | 0–25 °C | 5 h | Not specified | Followed by oxidation with mCPBA |
| Multi-step carbamoyl formation | Amine precursors, chloroacetyl derivatives | Various organic solvents | Room temp to reflux | Hours to days | Not specified | Used for related analogues |
- The reaction progress and product purity are typically monitored by thin layer chromatography (TLC) using solvent systems such as ethyl acetate:n-heptane (70:30).
- Structural confirmation is achieved through spectral analyses including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
- Crystallization techniques are employed to obtain pure compounds, with melting points reported around 75.5–76.5 °C for some derivatives.
- Hirshfeld surface analysis and X-ray crystallography have been used in related compounds to confirm molecular geometry and intermolecular interactions.
The preparation of 2-chloro-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide involves well-established synthetic organic chemistry approaches centered on amide bond formation. The use of N,N-dimethylformamide dimethyl acetal under reflux with aromatic and aliphatic solvents provides a high-yielding method. Alternatively, acyl chloride intermediates reacting with fluorophenyl-substituted amines under mild conditions offer a versatile route, often followed by oxidation and purification steps. Analytical techniques confirm the structure and purity of the final products, supporting their use in further chemical or pharmaceutical research.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-chloro-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via C-amidoalkylation of aromatic substrates using chloroacetamide derivatives. Key steps include nucleophilic substitution and cyclization under controlled conditions. For example, similar chloroacetamide derivatives (e.g., 2e and 2f in ) were synthesized using IR/NMR for structural validation. Optimize reaction temperature (e.g., 273 K for dichloromethane-based reactions) and stoichiometry to minimize side products like trichloroethane derivatives (e.g., compound 3 in ).
- Data : Typical yields range from 2–5% for multi-step syntheses ( ) .
Q. How is structural characterization performed for this compound, and what spectral markers are critical?
- Methodology : Use IR spectroscopy to identify C=O (1680–1720 cm⁻¹), C-Cl (650–750 cm⁻¹), and NH (3300 cm⁻¹) stretches. NMR (¹H/¹³C) confirms substituent positions:
- ¹H NMR : Methyl groups (δ 2.8–3.2 ppm), aromatic protons (δ 6.8–7.4 ppm), and NH protons (δ 8.1–8.5 ppm, if present) .
- X-ray crystallography (e.g., ) resolves intramolecular hydrogen bonds (C–H⋯O) and packing via N–H⋯O interactions .
Q. What safety protocols are essential during handling and disposal?
- Methodology : Use PPE (gloves, goggles, lab coat) and conduct reactions in fume hoods. Avoid skin contact due to potential toxicity ( ). Waste must be segregated and processed by certified facilities to prevent environmental contamination .
Q. How does crystallographic data inform molecular conformation?
- Methodology : Single-crystal X-ray diffraction (e.g., ) reveals dihedral angles between aromatic rings (e.g., 60.5° in related compounds) and hydrogen-bonding networks. Intramolecular C–H⋯O bonds stabilize six-membered rings, while intermolecular N–H⋯O bonds form c-axis chains .
Q. What are common synthetic byproducts, and how are they identified?
- Methodology : Byproducts like trichloroethane-bridged dimers (e.g., compound 3 in ) form during cyclization. Use HPLC or GC-MS with C-18 columns ( ) to separate degradates (e.g., ethanesulfonic acid derivatives) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl vs. chlorothienyl substituents) affect bioactivity or reactivity?
- Methodology : Compare analogs (e.g., ’s 2f vs. 2e) via computational modeling (e.g., DFT for electronic effects) and bioassays. Fluorine’s electronegativity enhances metabolic stability, while chlorothienyl groups may alter π-π stacking in receptor binding .
Q. What advanced analytical techniques resolve discrepancies in spectral data interpretation?
- Methodology : Combine 2D NMR (COSY, HSQC) to assign overlapping signals. For example, crystallography ( ) validated NMR assignments for 2-chloro-N-(4-fluorophenyl)acetamide, resolving ambiguities in NH proton environments .
Q. How do environmental factors influence degradation pathways?
- Methodology : Perform accelerated stability studies (e.g., 40°C/75% RH) with LC-MS monitoring. highlights photolytic degradation into polar metabolites, requiring SPE (solid-phase extraction) for isolation .
Q. What role does stereochemistry play in synthesis and activity?
- Methodology : Chiral HPLC or SFC (supercritical fluid chromatography) separates enantiomers. For example, notes stereoisomer-specific intermediates; configure asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) .
Q. How can reaction yields be optimized in multi-step syntheses?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
